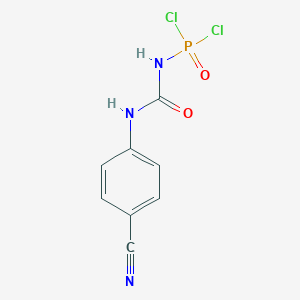
1-(4-Cyanophenyl)-3-dichlorophosphorylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyanophenyl)-3-dichlorophosphorylurea is an organic compound characterized by the presence of a cyanophenyl group and a dichlorophosphorylurea moiety
準備方法
The synthesis of 1-(4-Cyanophenyl)-3-dichlorophosphorylurea typically involves the reaction of 4-cyanophenyl isocyanate with dichlorophosphoryl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-(4-Cyanophenyl)-3-dichlorophosphorylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Cyanophenyl)-3-dichlorophosphorylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Cyanophenyl)-3-dichlorophosphorylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
1-(4-Cyanophenyl)-3-dichlorophosphorylurea can be compared with other similar compounds such as:
4-Cyanophenyl isocyanate: Used as a precursor in the synthesis of various organic compounds.
4-Cyanophenylacetic acid: An intermediate in organic synthesis and pharmaceuticals.
Rilpivirine: A pharmaceutical compound used in the treatment of HIV.
特性
分子式 |
C8H6Cl2N3O2P |
|---|---|
分子量 |
278.03 g/mol |
IUPAC名 |
1-(4-cyanophenyl)-3-dichlorophosphorylurea |
InChI |
InChI=1S/C8H6Cl2N3O2P/c9-16(10,15)13-8(14)12-7-3-1-6(5-11)2-4-7/h1-4H,(H2,12,13,14,15) |
InChIキー |
HKTLXVAPSQSCHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)NC(=O)NP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

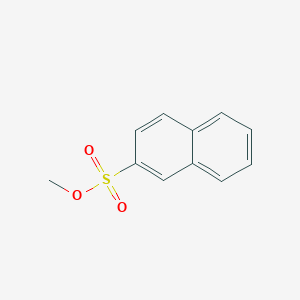
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
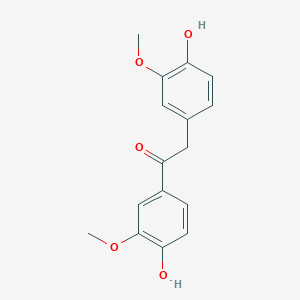
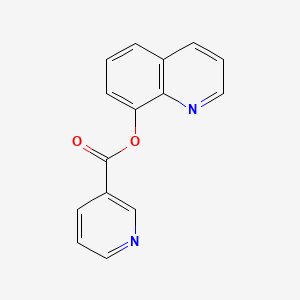
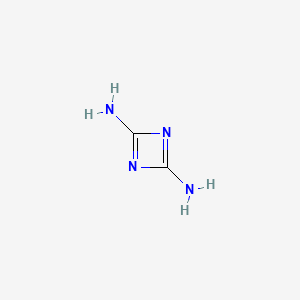
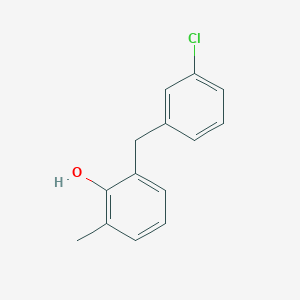
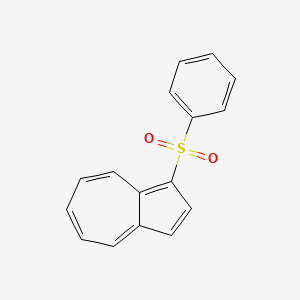

![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
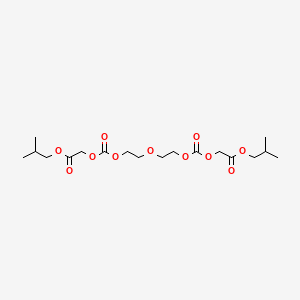
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
